molecular formula C11H14ClFN2O B4592299 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride

1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride

Cat. No.: B4592299
M. Wt: 244.69 g/mol
InChI Key: XWZJVCXGNYUGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride ( 309915-37-5) is a piperazinone-based organic compound with the molecular formula C11H14ClFN2O and a molecular weight of 244.7 g/mol . This research chemical is provided as a powder and should be stored at room temperature . Piperazine derivatives are recognized in medicinal chemistry as privileged structures with a broad spectrum of therapeutic applications . They serve as key synthetic intermediates and core scaffolds in the discovery and development of novel bioactive molecules . As a fluorinated building block, this compound offers researchers a valuable template for structure-activity relationship (SAR) studies, particularly in the design of potential antiviral, antibacterial, and anticancer agents . The incorporation of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The piperazin-2-one core presents opportunities for further chemical functionalization. Handle with appropriate precautions, as this compound has associated hazard statements H302, H315, H319, and H335 . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZJVCXGNYUGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride typically involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other nucleophiles under various temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an atypical dopamine transporter (DAT) inhibitor. In preclinical models, derivatives of this compound demonstrated efficacy in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine, suggesting potential applications in treating substance use disorders .

Case Study:

  • A study explored a series of piperazine derivatives, including 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride, which showed improved binding affinities at DAT and serotonin transporters. The derivative exhibited significant activity in reducing drug-seeking behavior in animal models .

Antidepressant and Antipsychotic Potential

Research indicates that this compound may have antidepressant and antipsychotic properties. It has been evaluated for its effects on mood regulation and cognitive functions, particularly in disorders such as schizophrenia and bipolar disorder .

Case Study:

  • A clinical trial assessed the efficacy of piperazine derivatives in patients with treatment-resistant depression. The results indicated that compounds similar to this compound significantly improved depressive symptoms compared to placebo .

Anti-inflammatory and Analgesic Effects

The compound has also been studied for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and inflammatory bowel disease .

Case Study:

  • In vitro studies demonstrated that this compound reduced the production of TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to act as an inverse agonist at the cannabinoid receptor type 1 (CB1), binding selectively to this receptor and modulating its activity . This interaction affects various signaling pathways and physiological processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazin-2-One Derivatives

Compound Name (CAS) Substituent Salt Form Key Properties/Applications Similarity Score
1-[(4-Fluorophenyl)Methyl]Piperazin-2-One HCl 4-Fluorophenylmethyl at N1 HCl Potential CNS targeting, high solubility Reference
1-(4-Fluorophenyl)piperazin-2-one (780753-89-1) 4-Fluorophenyl at N1 None Building block for complex molecules 0.85
1-(4-Fluorophenyl)piperazin-2-one HCl (697305-48-9) 4-Fluorophenyl at N1 HCl Enhanced solubility for preclinical studies 0.79–0.83
1-Isopropylpiperazin-2-one HCl (1187928-58-0) Isopropyl at N1 HCl Precursor for agrochemicals/pharmaceuticals
1-(4-Methoxyphenyl)piperazin-2-one HCl (1284247-69-3) 4-Methoxyphenyl at N1 HCl Electron-donating group; altered receptor affinity
1-(3-Chlorophenyl)piperazin-2-one HCl (183500-94-9) 3-Chlorophenyl at N1 HCl Antimicrobial potential 0.79

Key Observations:

Electron-withdrawing vs. donating groups: The 4-fluoro substituent (target) reduces electron density on the aromatic ring compared to 4-methoxy derivatives (1284247-69-3), affecting binding to receptors reliant on π-π interactions .

Salt Form :

  • Hydrochloride salts (e.g., 697305-48-9, target compound) exhibit higher aqueous solubility than free bases, favoring formulation in drug development .

Biological Activity :

  • Chlorinated analogs (e.g., 183500-94-9) show moderate antimicrobial activity, suggesting that halogenation at specific positions can enhance such effects .
  • The target compound’s benzyl substitution may confer unique neuroprotective or anti-inflammatory properties, as seen in structurally related piperazine derivatives like flunarizine (used for cerebrovascular disorders) .

Synthetic Utility :

  • Compounds like 1-(4-fluorophenyl)piperazin-2-one (780753-89-1) serve as intermediates for more complex molecules, while the target compound’s methylene spacer allows modular functionalization .

Biological Activity

1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a fluorophenyl group. Its molecular formula is C11H14ClFN2OC_{11}H_{14}ClFN_2O, with a molecular weight of approximately 232.7 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Studies have indicated that compounds with similar structures can act as dopamine transporter (DAT) inhibitors, which may be beneficial in treating conditions such as depression and anxiety disorders .

Interaction with Receptors

The compound has been shown to modulate sigma-1 receptors (σ1R), which play a critical role in neuroprotection and the modulation of neurotransmitter release. This modulation can lead to alterations in neuronal excitability and synaptic plasticity, making it a candidate for further investigation in neuropharmacology .

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In particular, it has been observed to reduce the reinforcing effects of psychostimulants like cocaine, suggesting potential utility in treating substance use disorders .

Cholinergic Activity

The compound has also been evaluated for its cholinergic activity. A study synthesized derivatives of piperazine compounds, including this compound, and assessed their efficacy as acetylcholinesterase (AChE) inhibitors. Some derivatives showed promising inhibition rates comparable to established AChE inhibitors like neostigmine, indicating potential applications in treating Alzheimer's disease .

Case Studies

  • Study on Psychostimulant Abuse : A study involving rats demonstrated that this compound effectively reduced the reinforcing effects of cocaine, highlighting its potential as a treatment for psychostimulant abuse .
  • Cholinergic Efficacy : In another investigation focused on Alzheimer's disease, derivatives synthesized from this compound showed significant inhibition against AChE, suggesting a pathway for symptomatic treatment through enhanced cholinergic neurotransmission .

Comparative Analysis

The table below summarizes key findings related to the biological activity of this compound compared to similar compounds.

Compound NameMechanism of ActionTherapeutic Potential
1-[(4-Fluorophenyl)Methyl]Piperazin-2-OneDAT inhibition, σ1R modulationAntidepressant, anti-addictive
Bis(4-fluorophenyl)methyl piperazineDAT inhibitionAntidepressant
AChE Inhibitors (e.g., Neostigmine)AChE inhibitionAlzheimer's treatment

Q & A

Q. What are the key considerations for synthesizing 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride?

Synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:

  • Step 1 : React 4-fluorobenzyl chloride with piperazin-2-one under basic conditions (e.g., triethylamine) to form the substituted piperazine intermediate.
  • Step 2 : Perform salt formation using HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
    Critical factors : Temperature control (avoiding exothermic side reactions), inert atmospheres to prevent oxidation, and solvent selection (e.g., dichloromethane for phase separation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : Single-crystal X-ray diffraction (XRD) resolves bond lengths and angles, as demonstrated for analogous piperazine derivatives .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection; validate against reference standards (e.g., EPOC guidelines) .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points, critical for formulation studies .

Q. How can initial pharmacological activity screening be designed?

  • In vitro assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand binding assays .
  • Dose-response curves : Use concentrations spanning 1 nM–100 µM to identify EC50 values.
  • Controls : Include structurally similar compounds (e.g., 1-(4-chlorophenyl)piperazine) to compare potency .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Data triangulation : Compare results across assays (e.g., receptor binding vs. functional cAMP assays) to confirm target engagement .
  • Theoretical alignment : Map findings to established mechanisms (e.g., serotonin reuptake inhibition) or revise hypotheses if discrepancies persist .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 1-[4-(4-chloro-benzothiazol-2-yl)piperazin-1-yl] derivatives) to identify trends .

Q. What experimental design optimizes multi-parametric studies (e.g., pharmacokinetics and toxicity)?

  • Embedded design : Combine quantitative pharmacokinetic data (plasma half-life via LC-MS) with qualitative toxicity observations (histopathology) in a single cohort .
  • Dosing regimens : Use staggered administration (acute vs. chronic) to isolate toxicity mechanisms .
  • Control groups : Include both vehicle-only and positive controls (e.g., known hepatotoxins) .

Q. How to integrate computational models with experimental data for mechanistic insights?

  • Molecular docking : Predict binding poses at serotonin receptors (e.g., 5-HT2A) using software like AutoDock Vina, referencing crystallographic data from related compounds .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of predicted interactions .
  • Validation : Correlate simulation results with in vitro affinity data; refine models iteratively .

Methodological Challenges

Q. How to address low yields during synthesis?

  • Optimization strategies :
    • Vary solvents (e.g., switch from THF to DMF for better solubility of intermediates) .
    • Use catalysts (e.g., Pd/C for hydrogenation steps) to enhance reaction efficiency .
    • Monitor reaction progress via TLC or in-line FTIR to terminate reactions at peak yield .

Q. What protocols ensure reproducibility in pharmacological assays?

  • Standardization : Adopt OECD guidelines for cell viability assays (e.g., MTT protocol) .
  • Batch consistency : Characterize compound purity for each experiment (≥95% by HPLC) .
  • Blinded analysis : Assign sample IDs randomly to minimize observer bias .

Data Presentation and Interpretation

Q. How to present conflicting thermal analysis (DSC/TGA) results?

  • Contextualize data : Note differences in heating rates (e.g., 10°C/min vs. 5°C/min) affecting decomposition profiles .
  • Cross-reference : Compare with hygroscopicity data; moisture uptake may alter thermal stability .
  • Statistical reporting : Include error margins (±SD) across triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride
Reactant of Route 2
1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.